molecular formula C13H18O2S B8081118 4-(4-Methoxy-2-methylphenyl)thian-4-ol

4-(4-Methoxy-2-methylphenyl)thian-4-ol

Cat. No.: B8081118
M. Wt: 238.35 g/mol
InChI Key: DDUMFYGIPXBVKJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-methoxy-2-methylphenyl aromatic moiety. The thiane ring contributes to unique electronic and steric properties, while the hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10-9-11(15-2)3-4-12(10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMFYGIPXBVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reagent Selection: Choosing appropriate starting materials and reagents.

    Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of 4-(4-Methoxy-2-methylphenyl)thian-4-ol would likely involve scaling up laboratory methods to larger reactors and continuous processing systems. This includes:

    Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.

    Continuous Flow Systems: Utilizing continuous reactors for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)thian-4-ol can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve halogens or other nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of materials, coatings, or other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Methoxy-2-methylphenyl)thian-4-ol exerts its effects involves interactions with specific molecular targets and pathways. This includes:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.

    Signal Transduction: Affecting intracellular signaling cascades to produce physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure Substituents on Aromatic Ring Key Functional Groups Molecular Weight (g/mol) References
4-(4-Methoxy-2-methylphenyl)thian-4-ol Thiane (C₅H₉S) 4-methoxy, 2-methyl -OH, -S- ~262 (estimated)* -
4-(2-Chloro-6-methoxyphenyl)thian-4-ol Thiane 2-chloro, 6-methoxy -OH, -S- 258.77
4-(4-(Trifluoromethyl)phenyl)thian-4-ol Thiane 4-trifluoromethyl -OH, -S- 262.29
4-(4-Methoxy-2-methylphenyl)-4-oxo-1-butanoic acid Linear chain 4-methoxy, 2-methyl -COOH, -C=O 252.27
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate Oxobutanoate ester 4-methoxy, 2-methyl -COOEt, -C=O 264.30

*Estimated based on analogous compounds.

Substituent Impact :

  • Electron-Withdrawing Groups : In 4-(4-(Trifluoromethyl)phenyl)thian-4-ol, the trifluoromethyl group strongly withdraws electrons, reducing aromatic reactivity and possibly enhancing metabolic stability .
  • Halogen Effects : The 2-chloro substituent in 4-(2-Chloro-6-methoxyphenyl)thian-4-ol introduces steric hindrance and polarizability, which may improve binding to biological targets (e.g., enzymes) .

Physical and Chemical Properties

  • Solubility: The hydroxyl group in thian-4-ol derivatives increases water solubility compared to non-hydroxylated analogues (e.g., oxobutanoate esters in ). However, the hydrophobic aromatic substituents (e.g., trifluoromethyl ) may counterbalance this effect.
  • Thermal Stability : Thiane derivatives with electron-withdrawing groups (e.g., trifluoromethyl ) likely exhibit higher thermal stability due to reduced electron density on the ring.

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